molecular formula C26H22FN3O3 B2520954 5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione CAS No. 682346-26-5

5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Cat. No. B2520954
CAS RN: 682346-26-5
M. Wt: 443.478
InChI Key: KOEASSKUJYGXOS-UHFFFAOYSA-N
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Description

The compound "5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione" is a structurally complex molecule that appears to be related to a class of compounds that have been synthesized for various biological evaluations. The presence of a fluorophenyl group and a piperazine moiety suggests potential pharmacological activity, as these features are often seen in molecules with central nervous system activity, such as antidepressants and anxiolytics .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, a related piperazine-2,5-dione was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a compound that exhibited polymorphism in its crystalline forms . Similarly, the synthesis of fluorophenyl-piperazinylalkyl derivatives of purine diones involved a series of reactions that provided compounds with significant biological activity . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the starting materials and desired functional group transformations.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the structure of a tert-butyl piperazine-1-carboxylate derivative was elucidated using XRD, revealing its crystallization in the monoclinic system and the presence of intermolecular interactions that contribute to its three-dimensional architecture . These techniques would be essential in determining the precise molecular structure of "5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione" and understanding its potential for forming polymorphs or engaging in specific molecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, amination, and cyclization, as part of their synthesis or as reactions with other chemical entities. The regiospecific displacement of functional groups and intramolecular nucleophilic displacement cyclization reactions are key steps in the synthesis of some fluorinated piperazine derivatives . These reactions are crucial for constructing the piperazine core and introducing additional functional groups that define the compound's properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as lipophilicity and metabolic stability, are important factors in their biological evaluation. For example, the lipophilicity and metabolic stability of fluorinated arylpiperazinylalkyl derivatives were assessed using micellar electrokinetic chromatography (MEKC) and a human liver microsomes (HLM) model, respectively . These properties influence the compound's pharmacokinetics and pharmacodynamics, affecting its potential as a therapeutic agent. The physical properties, such as solubility and melting point, would also be determined to facilitate the compound's handling and formulation.

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine and its derivatives have been a focal point in medicinal chemistry due to their broad spectrum of pharmaceutical applications. The structural versatility of piperazine allows for the synthesis of compounds with potent pharmacophoric activities. Recent studies have highlighted the synthetic methodologies and pharmacological potential of piperazine analogues, showing their significance in the development of drugs targeting central nervous system (CNS) disorders, cancer, infectious diseases, and more. These derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal properties of the resulting molecules, making it a flexible building block for drug discovery (Al-Ghorbani Mohammed et al., 2015); (A. Rathi et al., 2016).

Piperazine in CO2 Capture Technologies

Piperazine has also been identified as a key component in CO2 capture technologies. Studies have explored the use of aqueous piperazine solutions for CO2 absorption, utilizing its fast kinetics for enhanced mass transfer rates. This research points towards process intensification strategies that could leverage piperazine-based solutions for more efficient and effective CO2 capture, presenting a potential environmental application of piperazine derivatives (M. Abreu & G. Rochelle, 2022).

Role in Antimycobacterial Activity

Piperazine's utility extends into antimicrobial applications, particularly against Mycobacterium tuberculosis. Compounds featuring the piperazine moiety have shown promising activity against both drug-susceptible and drug-resistant strains of tuberculosis. This highlights the potential of piperazine derivatives in addressing the global challenge of tuberculosis, offering a foundation for the development of new anti-TB agents (P. Girase et al., 2020).

properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-17-6-9-19(10-7-17)30-25(32)20-11-8-18(16-21(20)26(30)33)24(31)29-14-12-28(13-15-29)23-5-3-2-4-22(23)27/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEASSKUJYGXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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